6-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4(3H)-one
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Overview
Description
6-Bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4(3H)-one: is a chemical compound with the following properties:
Linear Formula: C₁₆H₁₀Br₂N₂O₂
Molecular Weight: 422.078 g/mol
CAS Number: 201298-52-4
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Starting Material: Begin with (CAS No.
Benzoxazine Formation: React the starting material with p-phenylindiamine and substituted aromatic aldehyde to form 2-[2-(2,6-dichlorophenyl)amino]phenylmethyl-3-(4-aminoaryl)-6-bromo quinazolin-4(3H)-ones .
Final Compound: Further reactions yield .
Industrial Production: Industrial-scale production methods may involve modifications of these synthetic routes, optimization, and purification processes.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions are possible.
Substitution: Substituents can be replaced.
Common Reagents: Specific reagents are used in each type of reaction.
Major Products: The resulting products depend on reaction conditions.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for other molecules.
Biology: Studying cellular processes.
Medicine: Investigating potential therapeutic effects.
Industry: Used in material science and drug development.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Explore related quinazolinones.
Properties
Molecular Formula |
C18H15BrN2O4 |
---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
6-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C18H15BrN2O4/c1-24-16-6-3-11(7-17(16)25-2)15(22)9-21-10-20-14-5-4-12(19)8-13(14)18(21)23/h3-8,10H,9H2,1-2H3 |
InChI Key |
XEQVMPRJVZORQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br)OC |
Origin of Product |
United States |
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